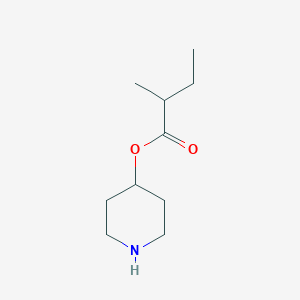

Piperidin-4-yl 2-methylbutanoate

Description

Significance of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a structural motif of immense importance in the fields of organic and medicinal chemistry. nih.gov Its prevalence in a vast array of biologically active compounds underscores its significance as a privileged scaffold in drug discovery. thieme-connect.comexlibrisgroup.com

Prevalence of Piperidine in Biologically Active Compounds

Role of Heterocyclic Amines in Chemical Diversity

Heterocyclic compounds, particularly those containing nitrogen, are of central importance to medicinal chemistry, with a high percentage of marketable drugs featuring these structural fragments. exlibrisgroup.comarizona.edu Nitrogen heterocycles are considered plausible components of the earliest genetic polymers, suggesting their fundamental role in the chemistry of life. nih.gov They offer a broad range of attractive properties for drug discovery, and their ability to be readily modified allows for the generation of extensive chemical diversity. exlibrisgroup.comarizona.edu This diversity is crucial for optimizing the biological activity, selectivity, and pharmacokinetic properties of drug candidates. thieme-connect.com

Overview of Ester Functionality within Nitrogen Heterocycles

The incorporation of an ester group into a nitrogen-containing heterocyclic scaffold, such as piperidine, introduces a key functional handle that can significantly influence the molecule's properties and reactivity.

Importance of Ester Linkages in Modulating Chemical Reactivity

Ester linkages within nitrogen heterocycles play a crucial role in modulating chemical reactivity. The ester group can be hydrolyzed under acidic or basic conditions, providing a potential mechanism for prodrug activation or metabolic cleavage. google.com The synthesis of esters from alcohols and carboxylic acids is a well-established reaction, often catalyzed by inorganic acids. google.com In the context of nitrogen heterocycles, the basic nitrogen atom can be protonated, forming a salt, which can influence the conditions required for esterification and subsequent reactions. google.com The presence of the ester can also direct the regioselectivity of other chemical transformations on the heterocyclic ring.

General Overview of 2-Methylbutanoate Esters in Natural Products and Metabolism

2-Methylbutanoate esters are found in a variety of natural products and are involved in metabolic processes. For instance, ethyl 2-methylbutanoate is a volatile organic compound that contributes to the aroma of fruits like apples, strawberries, and blueberries. nih.gov Similarly, 2-methylbutyl 2-methylbutanoate has a fruity, apple-like aroma and is used as a flavoring agent. echemi.com These esters are formed through the esterification of 2-methylbutanoic acid with the corresponding alcohol. echemi.com In nature, there is a notable stereoselectivity in the formation of related 2,3-epoxy-2-methylbutanoate esters, with a strong preference for the epoxidation of (Z)-2-methyl-2-butenoate esters (angelates) over their (E)-isomers (tiglates). capes.gov.br

Properties

CAS No. |

381725-65-1 |

|---|---|

Molecular Formula |

C10H19NO2 |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

piperidin-4-yl 2-methylbutanoate |

InChI |

InChI=1S/C10H19NO2/c1-3-8(2)10(12)13-9-4-6-11-7-5-9/h8-9,11H,3-7H2,1-2H3 |

InChI Key |

HQWTYCSAVHDRAU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)OC1CCNCC1 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Piperidin 4 Yl 2 Methylbutanoate

Established Synthetic Pathways for Piperidine (B6355638) Ring Systems

The synthesis of the piperidine scaffold, specifically a 4-substituted variant, is the foundational step. The most common precursor for Piperidin-4-yl 2-methylbutanoate is piperidin-4-one or its N-protected derivatives. This ketone can then be reduced to the corresponding alcohol (piperidin-4-ol) prior to esterification. Two classical methods for constructing the piperidin-4-one ring are the Mannich condensation and reductive amination strategies.

Mannich Condensation Approaches for Piperidin-4-ones

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that is widely used for the synthesis of piperidin-4-ones. researchgate.net This one-pot condensation typically involves an amine (or ammonia), an aldehyde (often formaldehyde), and a ketone with at least two α-hydrogens, such as acetone (B3395972) or a derivative. sciencemadness.org For the synthesis of 2,6-disubstituted piperidin-4-ones, the reaction involves the condensation of an aldehyde, a primary amine, and a β-keto ester or a dialkyl ketone. researchgate.net

The classical approach, developed by Petrenko-Kritschenko, involves the condensation of an acetone dicarboxylic acid ester with an aromatic aldehyde and ammonia (B1221849) (or a primary amine). researchgate.net This method leads to the formation of 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates. researchgate.net Mannich bases, the β-amino carbonyl compounds resulting from this reaction, are versatile intermediates in the synthesis of numerous bioactive molecules. wikipedia.org The reaction's efficiency can be enhanced, and its environmental impact reduced, by using catalysts like ammonium (B1175870) formate. wikipedia.org

| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Reactant 3 (Ketone/Ester) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Ammonium Acetate | Substituted Aromatic Aldehydes | Ethyl Methyl Ketone | Ethanol | Substituted 4-Piperidones | researchgate.net |

| Primary Amine | Formaldehyde | Acetone dicarboxylic acid ester | Acid/Base | 4-Oxopiperidine-3,5-dicarboxylate | researchgate.net |

| Ammonium formate | 4-Hydroxybenzaldehyde | 4-Chloroacetoacetanilide | Eco-friendly catalyst | N-(4-chlorophenyl)-2,6-bis(4-hydroxyphenyl)-4-oxopiperidine-3-carboxamide | wikipedia.org |

Reductive Amination Strategies for Piperidine Amine Precursors

Reductive amination is a cornerstone of amine synthesis and provides a robust method for forming the piperidine ring. This two-step process involves the initial reaction of a carbonyl group with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. uniovi.es Intramolecular reductive amination is particularly useful for synthesizing cyclic amines like piperidine from linear precursors such as δ-amino ketones. researchgate.net

A variety of reducing agents can be employed, each with its own advantages. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is particularly effective for reducing iminium ions. google.com A less toxic alternative to cyanide-containing reagents is the borane-pyridine complex, which has proven effective in the reductive amination of secondary amines like piperidines with various aldehydes. researchgate.net For industrial-scale synthesis, catalytic hydrogenation using reagents like Raney Nickel is often preferred. nih.gov

| Reducing Agent | Key Features | Typical Substrates | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Reduces iminium ions faster than ketones/aldehydes. Toxic due to cyanide. | Aldehydes/Ketones with primary/secondary amines. | google.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and non-toxic. Effective for a wide range of substrates. | Aldehydes/Ketones with primary/secondary amines. | google.comnih.gov |

| Borane-Pyridine Complex (BAP) | Less expensive and less toxic alternative to NaBH₃CN. Compatible with protic and aprotic solvents. | Aldehydes with piperidines (secondary amines). | researchgate.net |

| Catalytic Hydrogenation (e.g., H₂/Pd/C, Raney-Ni) | Scalable, often high-yielding. Can sometimes lead to over-reduction. | Industrial synthesis of amines from carbonyls and ammonia/amines. | nih.gov |

Esterification Methods for 2-Methylbutanoate Moiety Introduction

Once piperidin-4-ol is obtained (typically by reducing piperidin-4-one), the final step is to form the ester linkage with 2-methylbutanoic acid. The secondary amine within the piperidine ring is nucleophilic and can interfere with standard esterification procedures. Therefore, it is common practice to first protect the nitrogen atom, often with a tert-butyloxycarbonyl (Boc) group, which can be easily removed later. chemicalbook.com

Direct Esterification Techniques

Direct esterification, such as the Fischer-Speier method, involves reacting the alcohol (N-Boc-piperidin-4-ol) with the carboxylic acid (2-methylbutanoic acid) in the presence of a strong acid catalyst. However, this method can be harsh and may not be suitable for sensitive substrates. The presence of the acid-labile Boc protecting group makes this approach less favorable.

Activated Ester Methodologies

To circumvent the issues with direct esterification, milder and more efficient methods that rely on the activation of the carboxylic acid are preferred.

One common approach is to convert the carboxylic acid into a more reactive derivative, such as an acid chloride. google.com 2-Methylbutanoyl chloride can be prepared from 2-methylbutanoic acid using reagents like oxalyl chloride or thionyl chloride. The resulting acid chloride reacts readily with N-Boc-piperidin-4-ol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Perhaps the most versatile and widely used method for such couplings is the Steglich esterification. wikipedia.orgorganic-chemistry.org This reaction utilizes a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.govpeptide.com The reaction proceeds under mild, neutral conditions at room temperature. wikipedia.org The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org DMAP acts as an acyl-transfer catalyst, accelerating the reaction and suppressing side reactions. organic-chemistry.org

Stereoselective Synthesis and Chiral Resolution Techniques

The target molecule, this compound, possesses a chiral center at the C2 position of the 2-methylbutanoate group. If the piperidine ring itself is further substituted, additional stereocenters may be present. Achieving stereochemical control is a critical aspect of modern organic synthesis.

The synthesis can be rendered stereoselective by using an enantiomerically pure starting material, such as (R)- or (S)-2-methylbutanoic acid, which are commercially available. The Steglich esterification, being a mild coupling method, does not typically cause racemization at the chiral center of the carboxylic acid. peptide.com

When chiral piperidine precursors are required, they can be synthesized through various asymmetric strategies. These include using chiral auxiliaries, diastereoselective reductions, or enantioselective catalysis. researchgate.netresearchgate.net For instance, enantiopure trisubstituted piperidines can be prepared via the reaction of a chiral epoxyaziridine with α-amino esters, a process that can be catalyzed by Lewis acids like ytterbium triflate. uniovi.esresearchgate.net

If a racemic or diastereomeric mixture of the piperidine intermediate or final product is formed, separation of the stereoisomers is necessary. This can be achieved through several methods:

Kinetic Resolution: This technique involves reacting a racemic mixture with a chiral reagent or catalyst that reacts faster with one enantiomer than the other, allowing for the separation of the unreacted, enriched enantiomer. whiterose.ac.uknih.gov Chiral hydroxamic acids have been used for the kinetic resolution of disubstituted piperidines. nih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.gov Polysaccharide-based columns, such as Chiralcel OD, Chiralcel OJ, and Chiralpak IA, are frequently used to resolve racemic piperidine derivatives. researchgate.netnih.gov

Asymmetric Synthesis Approaches for Piperidin-4-yl Structures

The creation of chiral piperidine structures is a key focus in medicinal chemistry due to the often-differing biological activities of enantiomers. researchgate.net Asymmetric synthesis, which aims to produce a specific stereoisomer, is therefore of high importance. researchgate.net

Several strategies exist for the asymmetric synthesis of piperidine derivatives. One common approach involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. ucl.ac.uk For example, the asymmetric synthesis of 6-substituted piperidin-2,4-diones has been achieved through a δ-amino β-ketoester cyclization, where a chiral N-sulfinyl group induces an asymmetric Michael addition. ucl.ac.uk

Another powerful technique is the use of biocatalysis. Enzymes, such as transaminases and reductases, can exhibit high enantioselectivity. researchgate.netnottingham.ac.uk For instance, the reduction of N-Boc-protected keto-piperidines using baker's yeast can yield chiral hydroxy-piperidine derivatives with high diastereomeric and enantiomeric excess. nottingham.ac.uk Multi-enzymatic and chemo-enzymatic methods have been developed for the synthesis of trisubstituted piperidines from achiral diketoester precursors in a two-step process involving a highly enantioselective transamination followed by a diastereoselective reduction. researchgate.net

Kinetic resolution is another method to obtain enantioenriched piperidines. This process involves the differential reaction of a racemic mixture with a chiral reagent or catalyst, leading to the separation of enantiomers. whiterose.ac.ukacs.org For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines can be achieved using the chiral base system of n-BuLi and sparteine. acs.org

Furthermore, rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines has been shown to produce 3-arylpyrrolidines, which can serve as precursors for chiral piperidines. acs.org Similarly, rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides a route to enantioenriched 3-substituted tetrahydropyridines, which are valuable precursors for chiral piperidines. acs.org

Utilization of Chiral Precursors and Triflate Esters

The synthesis of specific enantiomers of piperidine derivatives can be effectively achieved by starting with readily available chiral molecules, often referred to as the "chiral pool." researchgate.net This approach leverages the inherent chirality of natural products like amino acids to construct complex chiral targets.

For example, enantiopure trisubstituted piperidines have been synthesized from chiral α-amino esters derived from natural amino acids. arkat-usa.org In one method, a chiral epoxyaziridine reacts with an α-amino ester, leading to the sequential opening of the oxirane and aziridine (B145994) rings to form the piperidine structure with high chemo- and regioselectivity. arkat-usa.org

Triflate esters (trifluoromethanesulfonate esters) are highly effective reagents in these synthetic strategies due to their excellent leaving group ability, which facilitates nucleophilic substitution reactions. rsc.orgnih.gov The conversion of enantiopure α-hydroxy acid esters into their corresponding chiral triflate esters allows for subsequent SN2 displacement by nucleophiles like aminopiperidine derivatives. rsc.org This reaction proceeds with an inversion of configuration, yielding N-substituted α-aminocarboxylates with good chemical and optical purity. rsc.org

Metal triflates, such as scandium triflate (Sc(OTf)₃), are also employed as catalysts in diastereoselective nucleophilic substitution reactions of piperidine derivatives. nih.govacs.orgconsensus.app These catalysts can promote the reaction of 2-acyloxypiperidines with silyl (B83357) enolates to produce 2-alkylated adducts with high stereoselectivity. nih.govacs.org The choice of substituents on the piperidine ring can influence the stereochemical outcome, with some substrates yielding cis-products and others yielding trans-products. nih.govacs.org

The following table summarizes the use of different chiral precursors and triflate reagents in the synthesis of piperidine derivatives:

| Chiral Precursor | Reagent | Catalyst | Product | Key Feature | Reference |

| Enantiopure α-hydroxy acid esters | Trifluoromethanesulfonic anhydride | Pyridine | Chiral triflate esters | Formation of a good leaving group | rsc.org |

| Chiral triflate esters | N-Boc-aminopiperidine | - | 2-[(Boc-amino)piperidinyl]alkanoates | SN2 reaction with inversion of configuration | rsc.org |

| 2-Acyloxy-N-benzyloxycarbonylpiperidines | Silyl enolates | Sc(OTf)₃ | 2-Alkylated piperidines | Diastereoselective nucleophilic substitution | nih.govacs.org |

| Chiral epoxyaziridine | α-Amino esters | Ytterbium triflate | Enantiopure trisubstituted piperidines | Sequential ring opening and cyclization | arkat-usa.org |

Design and Synthesis of Novel this compound Derivatives

The functionalization of the piperidine ring and its side chains is a common strategy in drug discovery to modulate the pharmacological properties of a lead compound. researchgate.netontosight.aialbany.edu

N-Substitution and Ring Modification Strategies

The nitrogen atom of the piperidine ring is a common site for modification. N-alkylation, for example, can be achieved by reacting the piperidine with an alkyl halide. A specific example is the benzylation of [(2S)-piperidin-2-yl]methyl butanoate using benzyl (B1604629) bromide and potassium carbonate. The introduction of a Boc (tert-butyloxycarbonyl) protecting group at the nitrogen is also a frequent strategy to prevent side reactions during multi-step syntheses.

Ring modification strategies can involve the introduction of substituents at various positions on the piperidine ring. For instance, the synthesis of 2,6-trans-piperidines has been achieved through an intramolecular aza-Michael reaction. nih.gov The stereoselectivity of such reactions can be influenced by the choice of base or catalyst. nih.gov

Furthermore, the hydrogenation of substituted pyridines is a widely used method to produce a variety of substituted piperidines. nih.gov The choice of catalyst (e.g., palladium, rhodium) and reaction conditions can influence the efficiency and stereoselectivity of the reduction. nih.gov For example, palladium-catalyzed hydrogenation has been used to access highly valuable fluorinated piperidines. mdpi.com

The following table provides examples of N-substitution and ring modification strategies for piperidine derivatives:

| Strategy | Reagents/Catalyst | Product | Purpose | Reference |

| N-Benzylation | Benzyl bromide, K₂CO₃ | N-benzyl-[(2S)-piperidin-2-yl]methyl butanoate | Introduce a benzyl group on the nitrogen | |

| N-Boc Protection | Di-tert-butyl dicarbonate, DMAP | Boc-protected piperidine | Protect the nitrogen during synthesis | |

| Intramolecular aza-Michael Reaction | TBAF or Cesium carbonate | 2,6-trans-piperidines | Stereoselective ring formation | nih.gov |

| Pyridine Hydrogenation | Palladium or Rhodium catalyst | Substituted piperidines | Creation of saturated heterocyclic ring | nih.govmdpi.com |

Functional Group Interconversions on the Ester Side Chain

The ester side chain of this compound offers another point for chemical modification through functional group interconversions. solubilityofthings.comfiveable.mevanderbilt.edu These transformations allow for the synthesis of diverse analogs with potentially altered biological activities and physicochemical properties. solubilityofthings.com

A fundamental reaction of the ester group is hydrolysis, which can be carried out under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol. In the case of this compound, this would yield 2-methylbutanoic acid and piperidin-4-ol.

Reduction of the ester is another common transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. fiveable.me For this compound, this would result in the formation of 2-methylbutan-1-ol and piperidin-4-ol.

The ester group can also be converted into an amide through reaction with an amine. This transformation is significant in medicinal chemistry as amides often exhibit different biological properties compared to their corresponding esters. solubilityofthings.com For example, N-[1-(2-methylbutanoyl)piperidin-4-yl]benzamide is a derivative where the ester has been conceptually replaced by an amide linkage. nih.gov

Furthermore, the ester can be reacted with Grignard reagents to introduce new carbon-carbon bonds, leading to the formation of tertiary alcohols.

The table below illustrates some of the possible functional group interconversions for the ester side chain:

| Reaction | Reagent | Product Functional Group |

| Hydrolysis | Acid or Base | Carboxylic acid and Alcohol |

| Reduction | LiAlH₄ | Primary alcohol |

| Amidation | Amine | Amide |

| Grignard Reaction | Grignard Reagent (R-MgX) | Tertiary alcohol |

Chemical Reactivity and Transformation Studies of Piperidin 4 Yl 2 Methylbutanoate

Hydrolysis of the Ester Linkage

The ester bond in Piperidin-4-yl 2-methylbutanoate can be cleaved through hydrolysis to yield piperidin-4-ol and 2-methylbutanoic acid. This reaction can be catalyzed by either acid or base, with each proceeding through a distinct mechanism. libretexts.org

In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis in a reversible process that is the reverse of Fischer esterification. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release piperidin-4-ol and the protonated 2-methylbutanoic acid. The final step is the deprotonation of the carboxylic acid to yield the final product. Due to the reversible nature of this reaction, a large excess of water is typically used to drive the equilibrium toward the products. libretexts.org

Table 1: Comparison of Hydrolysis Mechanisms

| Characteristic | Acid-Catalyzed Hydrolysis | Base-Mediated Hydrolysis (Saponification) |

|---|---|---|

| Catalyst | Strong acid (e.g., H₂SO₄, HCl) | Strong base (e.g., NaOH, KOH) |

| Nature of Reaction | Reversible equilibrium | Irreversible |

| Initial Step | Protonation of carbonyl oxygen | Nucleophilic attack by hydroxide (B78521) on carbonyl carbon |

| Products | Piperidin-4-ol and 2-Methylbutanoic Acid | Piperidin-4-ol and a 2-Methylbutanoate Salt |

| Driving Force | Excess water shifts equilibrium | Final acid-base step (deprotonation of carboxylic acid) |

Nucleophilic Reactivity of the Piperidine (B6355638) Nitrogen

The nitrogen atom in the piperidine ring possesses a lone pair of electrons, making it a nucleophilic center. wikipedia.org This allows it to participate in a variety of reactions, including alkylation and acylation, to form a wide range of derivatives.

The secondary amine of the piperidine moiety can be readily alkylated or acylated.

Alkylation: N-alkylation can be achieved by reacting the compound with alkyl halides (e.g., alkyl bromide or iodide) or other alkylating agents like alkyl p-toluenesulfonates. acs.orgresearchgate.net The reaction proceeds via a nucleophilic substitution mechanism where the piperidine nitrogen attacks the electrophilic carbon of the alkylating agent. The reaction can be performed under neutral or basic conditions; the presence of a base can neutralize the acid formed during the reaction and prevent the formation of the piperidinium (B107235) salt, which is less nucleophilic. researchgate.netgoogle.com

Acylation: N-acylation occurs when the piperidine nitrogen reacts with acylating agents such as acyl chlorides or acid anhydrides. masterorganicchemistry.com This reaction is a type of nucleophilic acyl substitution and is generally very efficient due to the high reactivity of the acylating agents. The product of this reaction is an N-acylpiperidine derivative, which is a type of amide. masterorganicchemistry.comnih.gov

Table 2: Representative N-Substitution Reactions

| Reaction Type | Reagent Class | Example Reagent | Product Class |

|---|---|---|---|

| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | N-Alkylpiperidine (Tertiary Amine) |

| Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-Acylpiperidine (Amide) |

| Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-Acylpiperidine (Amide) |

| Alkylation | Alkyl Tosylate | Ethyl Tosylate (CH₃CH₂OTs) | N-Alkylpiperidine (Tertiary Amine) |

The nucleophilic nitrogen is key to synthesizing amide and carbamate (B1207046) derivatives.

Amide Formation: While N-acylation with highly reactive acyl chlorides readily forms amides, direct reaction with less reactive esters to form a new amide bond is also possible, though it often requires more forcing conditions such as heat or catalysis. masterorganicchemistry.comresearchgate.net In such a reaction, the piperidine nitrogen would act as a nucleophile, attacking the carbonyl of an ester, leading to the displacement of an alcohol.

Carbamate Formation: Carbamate derivatives can be synthesized by reacting the piperidine nitrogen with suitable reagents. Common methods include reaction with an isocyanate (R-N=C=O) or a chloroformate (Cl-C(=O)OR). For instance, reacting this compound with a phenyl isocyanate would yield a urea (B33335) derivative, while reaction with ethyl chloroformate would produce an N-ethoxycarbonylpiperidine derivative (a carbamate). Such derivatives have been synthesized from various piperidines for pharmaceutical research. nih.govnih.gov

Stability and Degradation Pathways in Non-Biological Systems

The stability of this compound is a critical factor in its potential applications. In non-biological systems, its degradation is primarily governed by its susceptibility to hydrolysis and other chemical transformations influenced by environmental conditions.

The chemical stability of this compound is expected to be influenced by factors such as pH, temperature, and the presence of nucleophiles or catalysts. The primary degradation pathway is anticipated to be the hydrolysis of the ester bond.

Hydrolysis: The ester linkage in this compound is susceptible to both acid- and base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible and leads to the formation of piperidin-4-ol and 2-methylbutanoic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This is followed by the departure of the piperidin-4-olate leaving group, which then abstracts a proton from the newly formed carboxylic acid to yield piperidin-4-ol and a carboxylate salt. This reaction is generally irreversible and often proceeds more rapidly than acid-catalyzed hydrolysis.

The following table summarizes the expected stability of this compound under different chemical conditions, based on general principles of organic chemistry.

| Condition | Expected Stability | Primary Degradation Products |

| Neutral (pH ~7) | Moderately Stable | Slow hydrolysis to piperidin-4-ol and 2-methylbutanoic acid |

| Acidic (pH < 4) | Unstable | Piperidin-4-ol and 2-methylbutanoic acid |

| Basic (pH > 10) | Highly Unstable | Piperidin-4-ol and 2-methylbutanoate salt |

| Elevated Temperature | Decreased Stability | Accelerated hydrolysis and potential for other decomposition pathways |

| Presence of Nucleophiles | Potentially Unstable | Transesterification or aminolysis products |

This table presents inferred stability based on the general chemical properties of piperidine esters. Specific experimental data for this compound is not available.

Given that the primary route of degradation for this compound is likely hydrolysis of the ester bond, strategies to enhance its molecular stability would focus on protecting this vulnerable linkage or modifying the electronic properties of the molecule.

Steric Hindrance: Introducing bulky substituents near the ester carbonyl group can sterically hinder the approach of nucleophiles, such as water or hydroxide ions, thereby slowing down the rate of hydrolysis. For instance, replacing the 2-methylbutanoyl group with a more sterically demanding acyl group could enhance stability.

Electronic Effects: The electronic nature of the acyl group can also influence the rate of hydrolysis. Electron-donating groups on the acyl moiety can decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups would be expected to decrease stability.

Prodrug Strategies: In a pharmaceutical context, the ester could be designed as a prodrug, intended to be hydrolyzed in a specific biological environment to release an active compound. In this case, the stability would be tailored to achieve a desired release profile.

The table below outlines potential strategies to enhance the stability of piperidine esters, along with the anticipated impact on the rate of hydrolysis.

| Strategy | Modification Example | Anticipated Effect on Hydrolysis Rate |

| Increase Steric Hindrance | Replacement of 2-methylbutanoyl with a pivaloyl group | Decrease |

| Introduce Electron-Donating Groups | Substitution on the acyl group with an alkoxy group | Decrease |

| N-Acylation of Piperidine | Addition of an acetyl group to the piperidine nitrogen | Decrease (due to electronic effects and potential steric hindrance) |

| N-Alkylation of Piperidine | Addition of a methyl group to the piperidine nitrogen | Variable (could alter conformation and basicity) |

This table presents general strategies for enhancing the stability of ester-containing compounds. The specific effectiveness of these strategies for this compound would require experimental validation.

Structure Activity Relationship Sar Investigations of Piperidin 4 Yl 2 Methylbutanoate Analogues

Influence of Piperidine (B6355638) Ring Substituents on Biological Recognition

The piperidine ring is a common motif in many pharmaceuticals, and its substitution pattern plays a pivotal role in determining the biological activity of piperidin-4-yl 2-methylbutanoate analogues. The position, stereochemistry, and nature of substituents on this ring can significantly alter the molecule's shape, polarity, and ability to interact with target proteins.

Positional and Stereochemical Effects within the Piperidine Ring

The placement and three-dimensional arrangement of substituents on the piperidine ring are crucial for biological recognition. Studies have shown that even minor changes in the position of a substituent can lead to significant differences in activity. For instance, the introduction of a methyl group at various positions on the piperidine ring can influence binding affinity and functional activity.

Stereochemistry, the spatial arrangement of atoms, is another critical factor. The cis and trans isomers of a substituted piperidine can exhibit vastly different biological profiles. For example, in the synthesis of methylphenidate analogues, controlling the stereochemistry at the C2 and C4 positions of the piperidine ring was essential for achieving the desired pharmacological effect. The absolute configuration of stereocenters within the piperidine ring often dictates the molecule's ability to fit into the specific binding pocket of a target receptor.

The following table summarizes the impact of positional and stereochemical changes on the biological activity of piperidine derivatives based on various studies.

| Compound/Modification | Position of Substituent | Stereochemistry | Observed Effect on Biological Activity |

| Methylphenidate Analogues | C2, C4 | Cis/Trans | Site-selective functionalization and stereocontrol are critical for pharmacological activity. |

| 2-Aryl-4-methylenepiperidines | C2, C4 | (2S)-configuration | Enantioenriched piperidines serve as useful building blocks for drug discovery. |

| Quinolone GnRH Antagonists | 6-position | (6R) and (6S) | Small groups at the 6-position were tolerated for GnRH binding, with a trifluoromethyl group at the 6R position reducing clearance and increasing oral bioavailability. |

Role of Nitrogen Substitution on Target Binding

For instance, in a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues, the benzyl (B1604629) group on the piperidine nitrogen was found to be a key contributor to high affinity for sigma-1 receptors. Similarly, in studies of opioid receptor ligands, the substituent on the piperazine (B1678402) nitrogen (a related heterocyclic ring) was crucial for distinguishing between agonist and antagonist activity. Altering the N-substituent from a simple alkyl or benzyl group to a more complex moiety can introduce new interactions with the target protein, potentially leading to enhanced potency or altered selectivity.

The table below illustrates the effect of nitrogen substitution on the activity of various piperidine-containing compounds.

| Compound Series | Nitrogen Substituent | Biological Target | Impact on Activity |

| N-(1-benzylpiperidin-4-yl)arylacetamides | Benzyl | Sigma-1 Receptor | High affinity for the receptor. |

| 1-substituted 4-(1,2-diphenylethyl)piperazines | Various alkyl and aryl groups | Opioid Receptors | Determined agonist versus antagonist activity. |

| Acetylcholinesterase Inhibitors | 1-Benzyl | Acetylcholinesterase | Potent inhibition of the enzyme. |

Impact of the 2-Methylbutanoate Ester Group on Activity

The 2-methylbutanoate ester group is another critical component of the this compound scaffold, and its modification has been a key strategy in SAR studies. The ester moiety can participate in hydrogen bonding and hydrophobic interactions within a binding site, and its size and shape can be fine-tuned to optimize these interactions.

Chain Length and Branching Modifications on the Ester

Altering the length and branching of the alkyl chain of the ester group can have a profound impact on biological activity. Increasing or decreasing the chain length can affect the compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. Branching on the alkyl chain, as seen in the 2-methylbutanoate group, can introduce specific steric constraints that may be favorable for binding to a particular target.

The following table provides examples of how ester chain modifications can influence properties.

| Compound Class | Ester Chain Modification | Observed Effect |

| Polyacrylate Networks | Variation in alkyl chain length (methyl, ethyl, butyl) | Altered toughness and glass transition temperature. |

| Donor-Acceptor Polymers | Introduction of branched alkyl ester side chains | Improved solution-processability for organic thin film transistors. |

| Thiazolothiazole-based small molecular acceptors | Variation in branched alkyl side chain length | Impacted thermal stability, photophysics, and photovoltaic performance. |

Bioisosteric Replacements of the Ester Moiety

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a powerful tool in medicinal chemistry. Replacing the ester moiety in this compound with a bioisostere can lead to compounds with improved metabolic stability, enhanced potency, or a different pharmacological profile. Esters are often susceptible to hydrolysis by esterases in the body, and replacing them with more stable groups can prolong the drug's duration of action.

Common bioisosteric replacements for esters include amides, oxadiazoles, triazoles, and other five-membered heterocyclic rings. For example, the replacement of an ester with an oxazole (B20620) moiety has been shown to maintain selectivity and increase potency in certain series of compounds. However, the success of a bioisosteric replacement is highly context-dependent and what works for one target may not work for another.

The table below presents examples of bioisosteric replacements for ester and related functional groups.

| Original Functional Group | Bioisosteric Replacement | Rationale/Observed Outcome |

| Ester | Amide | To improve metabolic stability against esterases. |

| Ester | Oxazole | Maintained selectivity and increased potency in some cases. |

| Amide | 1,2,4-Triazole | Resulted in a metabolically stable tertiary amide bioisostere in alprazolam. |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis aims to understand the preferred spatial arrangement of a molecule and how this conformation influences its interaction with a biological target. For flexible molecules like this compound, which can adopt multiple conformations, identifying the "bioactive conformation"—the shape the molecule adopts when it binds to its target—is a key goal of SAR studies.

Techniques such as NMR spectroscopy and computational modeling are used to determine the conformational preferences of molecules in solution and to model their interactions with target proteins. By correlating the preferred conformations of a series of analogues with their biological activities, researchers can build a pharmacophore model that describes the essential three-dimensional features required for activity. This model can then guide the design of new, more potent, and selective compounds. For instance, understanding the conformational preferences of the piperidine ring and the orientation of its substituents is crucial for designing ligands that fit optimally into a receptor's binding site.

Chair and Twist-Boat Conformations of Piperidine

The six-membered piperidine ring is not planar; it adopts several puckered conformations to relieve angle and eclipsing strain. The two most significant conformations are the "chair" and the "boat". libretexts.org

The chair conformation is the most stable and, therefore, the most prevalent form for unsubstituted cyclohexane (B81311) and piperidine at room temperature, with estimates suggesting that 99.99% of molecules are in this conformation. wikipedia.org This stability arises because all carbon-hydrogen bonds are perfectly staggered, and the bond angles are very close to the ideal tetrahedral angle of 109.5°, minimizing both torsional and angle strain. libretexts.org

The boat conformation is considerably less stable (by approximately 30 kJ/mol) than the chair form. libretexts.org This instability is due to two main factors:

Torsional Strain : C-H bonds on four of the carbon atoms are eclipsed. libretexts.org

Steric Strain : There is a significant steric repulsion between the two "flagpole" hydrogens, which are positioned close to each other across the ring. libretexts.org

A more stable intermediate between the boat and chair forms is the twist-boat (or skew-boat) conformation . By twisting, the boat form can alleviate some of the flagpole steric hindrance and reduce torsional strain. The twist-boat is less stable than the chair conformation by about 23 kJ/mol but more stable than the pure boat form. libretexts.org

The presence of substituents on the piperidine ring can influence the energetic balance between these conformations. For instance, in N-acylpiperidines, which are structurally analogous to this compound, a pseudoallylic strain can force a 2-substituent into an axial orientation. nih.gov While the chair form is generally favored, quantum mechanics calculations show the twist-boat conformation to be only about 1.5-2.0 kcal/mol less favorable, suggesting it can be a relevant conformation under certain conditions. nih.gov

Table 1: Conformational Energy Differences in Cyclohexane Derivatives This table illustrates the relative energy costs associated with different conformations, which are conceptually similar for the piperidine ring.

| Conformation | Relative Energy (kJ/mol) | Key Strain Factors |

|---|---|---|

| Chair | 0 | Minimal angle and torsional strain. libretexts.org |

| Twist-Boat | ~23 | Moderate torsional and steric strain. libretexts.org |

| Boat | ~30 | Significant torsional and "flagpole" steric strain. libretexts.org |

Ligand Conformation in Receptor Binding

The conformation of a ligand is a crucial determinant of its binding affinity and selectivity for a biological target. While the chair conformation is the most stable in solution, the energetic penalty for adopting a higher-energy conformation like the twist-boat is relatively small. nih.gov This means that the additional stabilizing energy from favorable interactions within a receptor's binding pocket can be sufficient to induce a change from the chair to the twist-boat form.

Studies analyzing crystal structures from the Protein Data Bank (PDB) have shown that this is not just a theoretical possibility. For N-acylpiperidines, the twist-boat conformation is observed in approximately 23% of ligand structures deposited in the PDB, a significantly higher proportion than what is found in small-molecule crystal structures from the Cambridge Structural Database (CSD). nih.gov This suggests that protein-ligand interactions can stabilize the thermodynamically less favorable twist-boat conformation. nih.gov

The binding of piperidine-containing ligands is often anchored by interactions with their charged amine groups, typically with a conserved aspartate residue in the receptor pocket. wikipedia.org Additional hydrophobic and hydrogen-bonding interactions with other residues in both orthosteric and extended binding pockets help to orient the ligand and stabilize a specific conformation. wikipedia.orgrsc.org Molecular dynamics simulations have demonstrated that interactions with lipophilic binding pockets, for example in sigma-1 receptors, are responsible for the observed affinities of various piperidine derivatives. researchgate.net The specific conformation adopted by the piperidine ring allows its substituents to be positioned optimally to engage with these pockets, highlighting the importance of conformational flexibility in receptor binding.

Table 2: Influence of Piperidine Ring on Receptor Affinity This table presents data comparing piperidine and piperazine analogues, illustrating the structural importance of the piperidine moiety for dual receptor activity.

| Compound | Core Moiety | hH3R Ki (nM) | σ1R Ki (nM) |

|---|---|---|---|

| Compound 4 (Analogue) | Piperazine | 3.17 | 1531 |

| Compound 5 (Analogue) | Piperidine | 7.70 | 3.64 |

Data sourced from a study on dual histamine (B1213489) H3 and sigma-1 receptor antagonists, demonstrating the piperidine moiety is a key structural element for high sigma-1 receptor affinity. nih.gov

Ligand Efficiency and Molecular Descriptors in SAR Optimization

In modern drug discovery, SAR is increasingly guided by quantitative metrics that help evaluate the quality of hits and leads. nih.gov These metrics, often referred to as molecular descriptors, provide a way to normalize potency for factors like size and lipophilicity, preventing the common issue of "molecular obesity" where potency gains are achieved simply by making molecules larger and more greasy. sciforschenonline.org

Ligand Efficiency (LE) is a key metric that relates the binding energy of a ligand to its size, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). nih.govrgdscience.com It is calculated as the binding energy per heavy atom. LE helps medicinal chemists assess whether a compound achieves its potency through an optimal fit with the target or simply by making numerous, non-specific contacts. nih.gov A recommended LE value during lead optimization is generally maintained at or above 0.3. sciforschenonline.org

Lipophilic Ligand Efficiency (LLE) , also known as LipE, is another critical metric that combines potency and lipophilicity (logP or logD). sciforschenonline.orgnih.gov It is calculated by subtracting the logP (or logD) from the pIC50 (or pKi). This metric is crucial because high lipophilicity is often correlated with off-target effects, toxicity, and poor pharmacokinetic profiles. sciforschenonline.org An increase in LLE during optimization indicates that potency is increasing more than lipophilicity, which is a desirable outcome. sciforschenonline.org For promising drug candidates, an LLE greater than 5 combined with a logP between 2 and 3 is often considered optimal. nih.gov

Other molecular descriptors used in SAR optimization include:

Molecular Weight (MW): A measure of molecular size. rgdscience.com

Fraction of sp3 carbons (Fsp3): A measure of the three-dimensionality of a molecule. Higher Fsp3 character is often associated with improved solubility and reduced promiscuity. rgdscience.com

Number of Aromatic Rings (nAr): A descriptor that can be negatively correlated with solubility and metabolic stability. rgdscience.com

By tracking these descriptors, chemists can guide the optimization of analogues of this compound to enhance potency while maintaining drug-like properties.

Table 3: Key Molecular Descriptors in SAR Optimization

| Metric | Definition | Significance in Optimization |

|---|---|---|

| Ligand Efficiency (LE) | Binding energy per heavy atom. rgdscience.com | Assesses the quality of binding relative to molecular size. nih.gov |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP. sciforschenonline.org | Balances potency against lipophilicity to avoid undesirable properties. sciforschenonline.org |

| Molecular Weight (MW) | Sum of atomic weights. rgdscience.com | A simple measure of size; often kept below 500 Da for oral drugs. rgdscience.com |

| Fraction sp3 (Fsp3) | (Number of sp3 hybridized carbons) / (Total carbon count). rgdscience.com | Higher values are linked to better physicochemical properties like solubility. rgdscience.com |

Advanced Theoretical and Computational Studies of Piperidin 4 Yl 2 Methylbutanoate

Quantum Chemical Calculations

Electronic Structure Analysis (HOMO-LUMO Gap, Molecular Electrostatic Potential)

No studies detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap or the Molecular Electrostatic Potential (MEP) for Piperidin-4-yl 2-methylbutanoate were identified. Such analyses would typically provide insights into the molecule's kinetic stability and regions of electrophilic and nucleophilic reactivity.

Reactivity Predictions and Mechanistic Insights via DFT

There is no available research that employs Density Functional Theory (DFT) to predict the reactivity of this compound or to provide insights into its potential reaction mechanisms. DFT calculations are a powerful tool for understanding the electronic structure and predicting the chemical behavior of molecules.

Molecular Docking and Binding Affinity Predictions

Ligand-Protein Interaction Profiling

No molecular docking studies have been published that profile the interaction of this compound with any specific protein targets. This type of analysis is crucial for drug discovery, as it helps to predict the binding orientation and affinity of a ligand to a receptor.

Identification of Putative Binding Pockets

In the absence of molecular docking studies, there has been no identification of putative binding pockets for this compound on any protein structures.

Molecular Dynamics (MD) Simulations

No literature was found that describes the use of molecular dynamics simulations to study the conformational dynamics and stability of this compound, either in isolation or in complex with a biological target. MD simulations provide a temporal understanding of molecular motions and interactions.

Conformational Dynamics of Ligands in Solution and Bound States

The three-dimensional shape of a molecule is not static; it exists as an ensemble of different conformations. Understanding these conformational dynamics is crucial as the biologically active conformation that binds to a receptor may not be the lowest energy conformation in solution. Computational methods such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are employed to explore the conformational landscape of a ligand in both its free (in solution) and receptor-bound states.

For piperidine (B6355638) derivatives, the conformational flexibility of the piperidine ring is a key determinant of its biological activity. The ring can adopt various conformations, with the chair, boat, and twist-boat forms being the most common. The orientation of substituents on the piperidine ring (axial vs. equatorial) significantly influences the molecule's shape and its ability to interact with a target protein.

Recent studies on N-acylpiperidines have shown that pseudoallylic strain can compel a 2-substituent into an axial orientation. nih.gov This is a critical consideration for a molecule like this compound, where the ester group at the 4-position will have preferred orientations that dictate its interaction with a binding pocket. MD simulations can track the time evolution of the molecule's structure, revealing the probabilities of different conformations and the energy barriers between them. researchgate.netmdpi.com For instance, a study on piperidine-based compounds utilized MD simulations over a 100 ns timeframe to investigate conformational behavior, including root-mean-square deviation (RMSD) and hydrogen bonding patterns in a biological environment. researchgate.net

Table 1: Illustrative Conformational Analysis Data for Piperidine Derivatives

| Compound Class | Computational Method | Key Finding | Reference |

| N-Acylpiperidines | M06-2X level of theory | Pseudoallylic strain favors the axial orientation of a 2-substituent. | nih.gov |

| Fluorine-substituted piperidine derivatives | DFT and MD simulations | MD simulations revealed conformational stability and key interactions in an explicit solvent. | researchgate.net |

| 2-Methyl-1-phenylpiperidine | M06-2X level of theory | The axial conformer is modestly favored over the equatorial one for the 2-methyl group. | nih.gov |

This table presents findings from studies on various piperidine derivatives to illustrate the type of data generated in conformational analysis. Specific data for this compound is not available.

Stability of Ligand-Receptor Complexes

The therapeutic effect of a drug is contingent on its ability to bind to its biological target with sufficient affinity and specificity. The stability of the resulting ligand-receptor complex is a direct measure of this binding strength. Computational techniques such as molecular docking and molecular dynamics simulations are instrumental in predicting and analyzing the stability of these complexes.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. Following docking, MD simulations can be used to assess the dynamic stability of the predicted binding pose over time. nih.govnih.govacs.org The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms during the simulation is a common metric used to evaluate the stability of the complex. researchgate.net

For piperidine-containing ligands, the protonated piperidine nitrogen often forms a crucial salt bridge with acidic residues (like aspartate or glutamate) in the receptor's binding site, significantly contributing to the binding affinity. acs.org For example, in studies of piperidine derivatives targeting the sigma-1 receptor, the piperidine nitrogen was identified as a key positive ionizable functionality for binding. nih.gov In the context of this compound, the ester group could participate in hydrogen bonding with the receptor, while the piperidine ring and the methylbutanoate chain could engage in hydrophobic interactions.

Table 2: Illustrative Data on Ligand-Receptor Complex Stability for Piperidine Derivatives

| Ligand | Receptor | Key Interaction | Computational Method | Finding | Reference |

| Piperidine derivatives | Sigma-1 Receptor | Salt bridge with Glu172 | Molecular Docking, MD Simulations | The protonated piperidine is crucial for high biological activity. | acs.org |

| Carboxamide derivatives of piperidine | CCR5 | Competitive binding | Molecular Dynamics Simulation | Sulfo carboxamide derivatives showed increased stability compared to sulphonyl derivatives. | nih.gov |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 Receptor | Interaction with crucial amino acid residues | Molecular Dynamics Simulations | Elucidated the network of interactions responsible for high affinity. | nih.gov |

This table provides examples of how the stability of ligand-receptor complexes is studied for various piperidine derivatives. Specific data for this compound is not available.

Structure-Based Drug Design (SBDD) and Pharmacophore Modeling

Structure-Based Drug Design (SBDD) and pharmacophore modeling are powerful computational strategies for the discovery and optimization of new drugs. SBDD utilizes the three-dimensional structural information of the target receptor to design ligands that can bind to it with high affinity and selectivity. researchgate.net Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific receptor.

Rational Design of Derivatives for Target Specificity

Rational drug design aims to create new molecules with improved properties based on a thorough understanding of the ligand-receptor interactions. nih.govnih.gov For this compound, SBDD would involve using the known or modeled structure of a target receptor to guide modifications to the ligand's structure. For instance, if the binding pocket has an unoccupied hydrophobic sub-pocket, the 2-methylbutanoate group could be extended or branched to better fill this space, potentially increasing binding affinity. Similarly, if a hydrogen bond donor is available in the receptor, the ester group could be replaced with an amide to form a stronger hydrogen bond.

Studies on other piperidine derivatives have successfully employed this approach. For example, the rational design of 2,5-disubstituted piperidine derivatives led to isomers with potent and selective activity for the dopamine (B1211576) transporter. nih.gov Another study rationally designed novel piperine (B192125) derivatives as multichitinase inhibitors based on the conserved aromatic residues of the target enzymes. nih.gov

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.

Pharmacophore models are often used as filters in virtual screening campaigns. A pharmacophore model for a specific target can be generated based on the structures of known active ligands or from the ligand-receptor complex itself. This model is then used to screen large compound databases to identify molecules that match the required pharmacophoric features. For this compound, a pharmacophore model would likely include a positive ionizable feature for the piperidine nitrogen, a hydrogen bond acceptor for the ester carbonyl, and hydrophobic features for the alkyl portions of the molecule.

A study on sigma receptor 1 (S1R) ligands illustrates the development of a pharmacophore model suggesting two hydrophobic pockets linked by a central basic core. nih.gov This model was instrumental in understanding the binding of various piperidine-based compounds.

Table 3: Illustrative Applications of SBDD and Pharmacophore Modeling for Piperidine-Containing Compounds

| Approach | Target | Key Finding | Reference |

| Rational Design | Dopamine Transporter | Synthesis of cis- and trans-2,5-disubstituted piperidine derivatives with differential activity. | nih.gov |

| Rational Design | Chitinases | Identification of a potent multichitinase inhibitor by modifying piperine based on conserved residues. | nih.gov |

| Pharmacophore Modeling | Sigma-1 Receptor | Development of a pharmacophore model with two hydrophobic pockets and a central basic group. | nih.gov |

| Virtual Screening | HCV IRES subdomain IIa | Identification of new scaffolds with reduced basicity through molecular docking and pharmacophore analysis. | rsc.org |

This table highlights successful applications of SBDD and pharmacophore modeling in the design of other piperidine-containing compounds, as specific studies on this compound are not available.

Mechanistic Biological Interactions and Biochemical Pathways

Modulation of Neurotransmitter Systems

Research into the effects of Piperidin-4-yl 2-methylbutanoate on key neurotransmitter systems is crucial for understanding its potential pharmacological profile. The following subsections summarize the available findings on its interactions with dopaminergic, serotonergic, muscarinic, and nociceptin (B549756) receptors.

Serotonergic Receptor Interactions

There is currently no specific data available in the scientific literature regarding the interaction of this compound with serotonergic receptors. The broader class of piperazine (B1678402) derivatives has been investigated for their affinity to 5-HT1A and 5-HT2A receptors, with some trisubstituted compounds showing notable activity. nih.gov However, this research does not extend to this compound.

Muscarinic Receptor Binding

Specific studies on the binding of this compound to muscarinic receptors have not been identified in the current body of scientific literature. Research on related compounds, such as N-substituted derivatives of 4-piperidinyl benzilate, has demonstrated high affinity for central muscarinic acetylcholine (B1216132) receptors. nih.gov The affinity of these related compounds is influenced by the nature of the substituent on the piperidine (B6355638) nitrogen. nih.gov Additionally, other complex piperidine-containing structures have been investigated as M3 muscarinic receptor antagonists. researchgate.net Flavonoids lacking a traditional positively-charged ammonium (B1175870) group have also been shown to bind to the orthosteric site of the M1 muscarinic receptor. mdpi.com

Nociceptin Receptor (NOP) Ligand Development

There is no direct evidence in the published scientific literature to suggest that this compound has been studied as a ligand for the nociceptin receptor (NOP). The development of NOP receptor ligands has explored various chemical scaffolds. A notable class of compounds, N-(4-piperidinyl)-2-indolinones, has been identified as a source of both potent agonists and antagonists for the NOP receptor. nih.govnih.gov The activity of these molecules is significantly influenced by the substituent on the piperidine nitrogen. nih.gov The piperidine moiety is a common structural feature in many NOP ligand designs, often forming a key salt bridge interaction with the receptor. osti.gov

Enzyme Inhibition and Activation Studies

The potential for this compound to modulate the activity of key enzymes, particularly those involved in neurotransmitter metabolism, is another important area of investigation.

Monoamine Oxidase (MAO) Inhibition

There are no specific studies in the available scientific literature that have evaluated the monoamine oxidase (MAO) inhibitory activity of this compound. Research on other piperidine-containing natural products, such as piperine (B192125), has shown potential for MAO inhibition. nih.govnih.gov Derivatives of pyridazinobenzylpiperidine have also been synthesized and evaluated as MAO inhibitors, with some showing potent and selective inhibition of MAO-B. mdpi.com Furthermore, compounds with different heterocyclic cores, such as 4-(2-methyloxazol-4-yl)benzenesulfonamide, have been identified as inhibitors of human MAO-A and MAO-B. mdpi.com

Cytochrome P450 (CYP450) Modulation

The piperidine moiety is a common structural feature in many pharmacologically active compounds, and its interaction with cytochrome P450 (CYP450) enzymes is of significant interest in drug metabolism and safety assessment. While direct studies on this compound are not extensively documented, research on various piperidine derivatives provides valuable insights into their potential for CYP450 modulation.

A study investigating a series of piperidine derivatives substituted at positions 1, 3, and 4 revealed their capacity to inhibit various P450 isoforms. nih.gov The inhibitory potency and selectivity were found to be dependent on the specific substitutions on the piperidine ring. For instance, certain derivatives displayed highly selective inhibition of specific CYP isoforms. One derivative was identified as a potent and selective inhibitor of CYP2B1 with an IC₅₀ of 2.5 μM, while another showed high selectivity for CYP1A1 over CYP1A2. nih.gov Notably, CYP2E1 was largely insensitive to inhibition by the tested piperidine compounds. nih.gov

The following table summarizes the inhibitory activity of selected piperidine derivatives against different rat liver microsomal CYP450 isoforms.

| Compound | CYP1A1 IC₅₀ (μM) | CYP1A2 IC₅₀ (μM) | CYP2B1 IC₅₀ (μM) | CYP2E1 IC₅₀ (μM) | CYP3A1 IC₅₀ (μM) |

| Derivative 1 | >1000 | >1000 | 2.5 | >1000 | >1000 |

| Derivative 2 | 80 | >1000 | 200 | >1000 | 150 |

| Derivative 3 | 200 | 250 | 100 | >1000 | 100 |

Data sourced from a study on piperidine derivatives' inhibitory effects on P450-dependent metabolism. nih.gov

Furthermore, research into the metabolism of 4-aminopiperidine (B84694) drugs indicates that CYP3A4 is a major enzyme responsible for their N-dealkylation. nih.govacs.org Molecular docking and quantum mechanics studies suggest that the 4-amino group of these piperidine compounds can form hydrogen bonds with key residues in the CYP3A4 active site, such as serine 119. nih.govacs.org This interaction helps to position the piperidine moiety for metabolism. The flexibility of side chains attached to the piperidine nitrogen can also influence how the molecule fits within the active site of CYP3A4, thereby affecting the rate and regioselectivity of metabolism. nih.gov

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease. researchgate.net The piperidine scaffold is a component of several known AChE inhibitors.

Studies on hybrid molecules incorporating a piperidine ring have demonstrated significant AChE inhibitory activity. For example, a series of conjugates based on arecoline, 4-thiazolidinone, and piperidine were synthesized and evaluated for their ability to inhibit both AChE and butyrylcholinesterase (BuChE). researchgate.net Several of these compounds exhibited considerable activity, with one of the most potent derivatives showing an IC₅₀ value of 6.62 μM for AChE. researchgate.net This highlights the potential of piperidine-containing structures to be developed as effective cholinesterase inhibitors.

The table below presents the cholinesterase inhibitory activity of representative piperidine-based conjugates.

| Compound | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |

| Conjugate 7c | 6.62 | 13.78 |

| Neostigmine (Standard) | 2.05 | 3.64 |

Data from a study on arecoline-4-thiazolidinone-piperidine hybrid scaffolds. researchgate.net

In addition to direct inhibition, piperidine derivatives have also been developed as selective substrates for AChE. For instance, piperidine-4-methanthiol ester derivatives have been shown to be hydrolyzed by human AChE at a rate one order of magnitude lower than traditional substrates, while their hydrolysis by human BuChE was two orders of magnitude lower. jst.go.jp This indicates a higher selectivity of AChE for these novel substrates, which could be valuable for developing more specific assays for AChE activity. jst.go.jp

11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic target for metabolic syndrome and type 2 diabetes. nih.govmdpi.com The piperidine scaffold has been extensively utilized in the design of potent and selective 11β-HSD1 inhibitors.

Research has led to the development of piperidine urea (B33335) derivatives as effective 11β-HSD1 inhibitors. nih.gov Structure-activity relationship studies have guided the optimization of these compounds, leading to the identification of derivatives with significant efficacy in animal models of diabetes. nih.gov Similarly, a series of cyclic sulfamide (B24259) derivatives incorporating an adamantyl group and a piperidine moiety have been synthesized and shown to potently inhibit human 11β-HSD1 with high selectivity over the related enzyme, 11β-HSD2. nih.gov One such derivative demonstrated excellent in vitro activity, metabolic stability, and in vivo efficacy in both rat and monkey models. nih.gov

The table below shows the in vitro 11β-HSD1 inhibitory activity of selected piperidine derivatives.

| Compound Series | Derivative | Human 11β-HSD1 IC₅₀ (nM) |

| Piperidine Urea | 10c | Efficacious in diabetic mouse model |

| Cyclic Sulfamide | 18e | 1 |

Data compiled from studies on piperidine urea and cyclic sulfamide derivatives as 11β-HSD1 inhibitors. nih.govnih.gov

These findings underscore the importance of the piperidine structure as a core element in the design of novel 11β-HSD1 inhibitors for the potential treatment of metabolic disorders.

Receptor Binding and Functional Assays

In Vitro Radioligand Binding Assays for Receptor Affinity

In vitro radioligand binding assays are fundamental tools for determining the affinity of a compound for a specific receptor. bldpharm.com These assays measure the concentration of a ligand required to occupy 50% of the receptors (IC₅₀) or the equilibrium dissociation constant (Kd), providing a quantitative measure of binding affinity. bldpharm.com The piperidine scaffold is present in ligands targeting a wide array of receptors.

For example, symmetric 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives have been designed as estrogen receptor (ER) modulators. nih.gov Radioligand binding assays demonstrated that the introduction of hydrophobic substituents on the piperidine nitrogen and methyl groups adjacent to the nitrogen significantly enhanced the binding affinity for ERα. nih.gov

In the field of neuroscience, piperidine-based compounds have been extensively studied as monoamine transporter inhibitors. Further structure-activity relationship studies of 3,4-disubstituted piperidine analogues have identified compounds with high affinity and selectivity for the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), or serotonin (B10506) transporter (SERT). utmb.edu The binding affinities (Ki) of these compounds are determined using radioligand displacement assays.

The table below provides examples of receptor binding affinities for various piperidine derivatives.

| Derivative Class | Target Receptor/Transporter | Binding Affinity Metric | Value |

| Bisphenol Piperidine | Estrogen Receptor α (ERα) | Relative Binding Affinity | High |

| Thioacetamide Piperidine | Norepinephrine Transporter (NET) | Ki | Low nM |

| Thioacetamide Piperidine | Dopamine Transporter (DAT) | Ki | Varied (nM to µM) |

| Thioacetamide Piperidine | Serotonin Transporter (SERT) | Ki | Varied (nM to µM) |

Data sourced from studies on ER modulators and monoamine transporter inhibitors. nih.govutmb.edu

G-Protein Coupled Receptor (GPCR) Signaling Assays (e.g., GTPγS binding, cAMP inhibition)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets. promega.com Upon ligand binding, GPCRs activate intracellular signaling pathways, often involving G-proteins and second messengers like cyclic AMP (cAMP). promega.com Functional assays such as GTPγS binding and cAMP inhibition are used to characterize the effect of a compound on GPCR signaling.

The piperidine moiety is a common feature in many GPCR ligands. For instance, 1-Piperidine Propionic Acid has been identified as an allosteric inhibitor of Protease-Activated Receptor-2 (PAR2), a member of the GPCR family. nih.gov Functional studies have shown that this compound antagonizes PAR2-mediated signaling, such as the phosphorylation of MAP kinases (Erk1/2). nih.gov

Furthermore, novel screening assays have been developed to detect signaling from GPCR heteromers, using piperidine-containing compounds as tools. nih.gov For example, the δ-opioid receptor agonist ADL5859, which has a piperidine core, was shown to have different potencies at δ-opioid receptor homomers versus δ/μ-opioid receptor heteromers. nih.gov

Downstream of GPCR signaling, other kinases can be modulated. A pyridine (B92270) derivative containing a piperidine moiety was identified as a potent dual inhibitor of Salt-Inducible Kinase 2 and 3 (SIK2/SIK3). acs.org These kinases act downstream of GPCRs to regulate gene transcription. acs.org

These studies demonstrate that piperidine-based compounds can modulate GPCR signaling through various mechanisms, including direct receptor antagonism and inhibition of downstream signaling components. The effects of these compounds are quantified using a range of functional assays that measure different aspects of the signaling cascade.

Interactions with Transport Proteins and Efflux Pumps

Transport proteins and efflux pumps, such as P-glycoprotein (P-gp), play a significant role in drug disposition and can be a cause of multidrug resistance. chemrevlett.comyoutube.com The interaction of small molecules with these transporters is an important area of investigation in drug development.

Piperine, a naturally occurring compound containing a piperidine ring, has been shown to interact with P-gp. Studies have demonstrated that repeated administration of piperine can induce the gene expression of P-gp, likely through the activation of the pregnane-X-receptor (PXR). nih.gov This induction of P-gp can lead to altered pharmacokinetics of co-administered drugs that are substrates of this transporter, such as diltiazem. nih.gov In vitro studies have also shown that piperine has a notable binding affinity for P-gp. nih.gov

The piperidine scaffold is also a key component of inhibitors of other transport proteins. For instance, piperidine-based monoamine transporter inhibitors have been developed with varying affinities for the dopamine, norepinephrine, and serotonin transporters. utmb.edu The stereochemistry of the piperidine ring in these compounds has been shown to be a critical determinant of their potency and selectivity for these transporters. utmb.edu

These findings indicate that compounds containing a piperidine moiety have the potential to interact with transport proteins and efflux pumps. Such interactions can modulate the absorption, distribution, and elimination of the compound itself or other co-administered drugs, highlighting the importance of evaluating these interactions during drug discovery and development.

P-glycoprotein (P-gp) Modulation

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is an efflux pump that plays a critical role in drug disposition and multidrug resistance (MDR) in cancer cells. acs.orgnih.gov It functions by expelling a wide range of xenobiotics from within the cell to the extracellular space, thereby reducing their intracellular concentration and potential toxicity. nih.govmdpi.com The modulation of P-gp, either through inhibition or induction, is a significant area of pharmacological research. mdpi.com

The piperidine moiety is a structural feature found in various compounds known to interact with P-gp. acs.org For instance, piperine, an alkaloid from black pepper containing a piperidine ring, has been identified as a P-gp inhibitor. nih.gov The inhibition of P-gp by such compounds can reverse multidrug resistance and increase the oral bioavailability of drugs that are P-gp substrates. nih.gov Some herbal constituents containing piperidine-like structures modulate P-gp by interacting with its ATP-binding site or substrate-binding site. nih.gov

Given that the piperidine scaffold is present in known P-gp modulators, it is plausible that this compound could exhibit similar properties. acs.orgnih.gov Its interaction could potentially lead to the inhibition of P-gp-mediated efflux, a mechanism that has been explored to enhance the efficacy of chemotherapeutic agents in resistant cancer cells. nih.gov In silico studies have identified the piperidine scaffold as a fragment that shows a preference for binding at the interface between the nucleotide-binding domains (NBDs) and transmembrane domains (TMDs) of P-gp, suggesting a potential for allosteric modulation. acs.orgnih.gov

Other Transporter Interactions

Beyond P-gp, a multitude of other membrane transporters from the ABC and Solute Carrier (SLC) superfamilies are crucial in determining the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics. nih.govnih.gov These transport proteins are expressed in key organs such as the intestine, liver, kidney, and at the blood-brain barrier. nih.gov Interactions with these transporters can significantly alter a compound's pharmacokinetic profile. nih.gov

The functionality of transporters can be leveraged for targeted drug delivery, improving bioavailability and controlling elimination while minimizing off-target effects. core.ac.uk Compounds containing piperidine structures have been investigated for their interactions with various transporters. researchgate.net For example, certain flavonoid derivatives incorporating a piperazine ring (structurally related to piperidine) have been shown to modulate P-gp without affecting the Multidrug Resistance-Associated Protein (MRP). nih.gov

While specific studies on the interaction of this compound with other transporters are not available, its chemical structure suggests a potential for such interactions. Depending on its physicochemical properties, it could be a substrate, inhibitor, or inducer of various uptake and efflux transporters, thereby influencing its own disposition as well as that of co-administered drugs.

Influence on Cellular Pathways and Mechanisms

The potential influence of this compound extends to the modulation of fundamental cellular processes, including protein-protein interactions and apoptosis.

Protein-Protein Interaction (PPI) Modulation

Protein-protein interactions (PPIs) are fundamental to nearly all biological processes, and their dysregulation is often implicated in disease. nih.gov Modulating these interactions with small molecules represents a promising therapeutic strategy. nih.govnih.gov The large, often flat surfaces of PPI interfaces have traditionally been considered challenging targets for small molecules. nih.gov However, significant progress has been made in identifying small molecule modulators that can either inhibit or stabilize these interactions. nih.gov

The piperidine scaffold can be found in molecules designed to modulate PPIs. For instance, supramolecular interactions involving poly(aryl piperidine) have been shown to disrupt the packing of polymer chains, creating amorphous regions that enhance functionality. researchgate.net In the context of therapeutic intervention, small molecules are being developed to target critical PPIs, such as the interaction between p53 and its negative regulator MDM2. nih.gov Although direct evidence is lacking for this compound, its structure could serve as a basis for designing modulators of specific PPIs, a key area in modern drug discovery.

Modulation of Apoptosis Pathways (e.g., Survivin protein)

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. Its evasion is a hallmark of cancer. nih.gov Survivin, the smallest member of the inhibitor of apoptosis protein (IAP) family, is a key player in this context. nih.govnih.gov It is highly expressed in most cancers but is largely absent in normal adult tissues, making it an attractive therapeutic target. nih.gov Survivin functions by inhibiting caspases, the key executioner enzymes of apoptosis, and also plays a role in regulating cell division. nih.govnih.gov